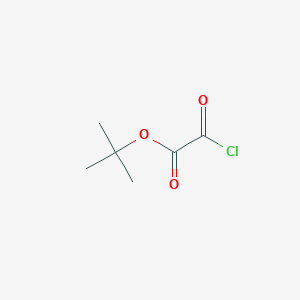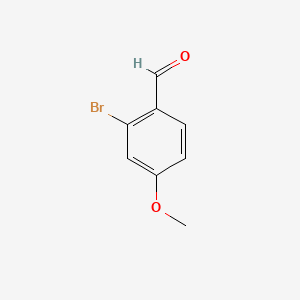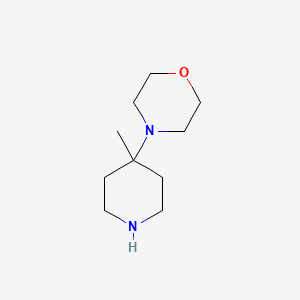
4-(4-Methylpiperidin-4-yl)morpholin
Übersicht
Beschreibung
4-(4-Methylpiperidin-4-yl)morpholine is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a morpholine ring, which is a common moiety in drug design due to its versatility and favorable pharmacokinetic properties. The presence of a 4-methylpiperidinyl group suggests that this compound could interact with biological targets in a specific manner, potentially leading to various biological activities.
Synthesis Analysis
The synthesis of related morpholine derivatives has been reported in several studies. For instance, compounds with a morpholino moiety have been synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction . Another study reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives through a series of steps including condensation reaction, chlorination, and nucleophilic substitution, with the structure confirmed by 1H NMR and MS . These methods could potentially be adapted for the synthesis of 4-(4-Methylpiperidin-4-yl)morpholine.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. Single crystal X-ray diffraction has been used to determine the crystal structure of a morpholine derivative, revealing that it belongs to the monoclinic system with specific lattice parameters . Such detailed structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) involves protection of the amine, acylation, and deprotection steps, followed by reaction with [11C]methyl trifluoromethanesulfonate . These reactions are indicative of the functional group transformations that can be applied to morpholine derivatives, including 4-(4-Methylpiperidin-4-yl)morpholine, to obtain radiolabeled compounds for imaging studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the solubility of these compounds in various solvents can be determined experimentally, which is essential for their formulation into dosage forms . The antimicrobial and antifungal activities of some morpholine derivatives have been attributed to their specific chemical structures, which enable them to interact with biological targets . The biological activity of these compounds can also be assessed through enzyme inhibition assays, as demonstrated by the screening of morpholinecarbamic acid complexes against the lipase enzyme .
Wissenschaftliche Forschungsanwendungen
Synthese von selektiven Adenosin-A2A-Rezeptor-Antagonisten
Diese Verbindung wird als Reaktant bei der Synthese von selektiven Adenosin-A2A-Rezeptor-Antagonisten verwendet. Diese Antagonisten haben potenzielle therapeutische Anwendungen bei der Behandlung der Parkinson-Krankheit, da sie die motorische Aktivität modulieren können .
Entwicklung von Antidepressiva
Sie dient als Vorläufer bei der Entwicklung von Antidepressiva. Die Morpholinstruktur findet sich häufig in Molekülen mit antidepressiver Aktivität .
Krebsforschung
In der Krebsforschung werden Derivate dieser Verbindung verwendet, um die E-Cadherin-Expression wiederherzustellen und die Invasion in Darmkrebszellen zu reduzieren, was für die Verhinderung von Krebsmetastasen entscheidend ist .
Hemmung der Thrombozytenaggregation
Die Verbindung ist auch an der Synthese oral bioverfügbarer P2Y12-Antagonisten beteiligt, die wichtig sind, um die Thrombozytenaggregation zu hemmen. Dies hat erhebliche Auswirkungen auf die Verhinderung thrombotischer Ereignisse .
Naturstoffe und biologisch relevante Verbindungen
Das Morpholin-Motiv, ein Teil der Struktur dieser Verbindung, ist in Naturprodukten und biologisch aktiven Verbindungen weit verbreitet. Es ist an der Synthese verschiedener Morpholine und ihrer carbonylhaltigen Analoga aus verwandten Verbindungen beteiligt .
Studien zur zytotoxischen Aktivität
Neue tetrazolhaltige Derivate von Morpholin-4-yl-1,3,5-triazin und 4-Methylpiperidin-1-yl-1,3,5-triazin wurden unter Verwendung dieser Verbindung synthetisiert. Die zytotoxischen Aktivitäten dieser Derivate gegenüber menschlichen Leber- und Lungentumorzellen wurden getestet, zeigten jedoch keine signifikante Aktivität .
Forschung zu photophysikalischer und biologischer Aktivität
Ein Derivat mit einem 4-Methylpiperidin-4-ol-substituierten Pyrazol zeigt vielversprechende photophysikalische Eigenschaften und potenzielle in-vitro-biologische Anwendungen. Dies deutet auf seine Nützlichkeit bei der Entwicklung von Verbindungen mit spezifischen photophysikalischen Eigenschaften für die biologische Forschung hin .
Jeder Abschnitt bietet ein einzigartiges Anwendungsfeld für 4-(4-Methylpiperidin-4-yl)morpholin und zeigt seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung.
ChemicalBook Springer Link - Chemie heterocyclischer Verbindungen Springer Link - Synthese und Untersuchung einiger Eigenschaften Polnisches Journal für Umweltstudien - Photophysikalische und biologische Aktivität
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLQKAYKVXDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342412-40-2 | |
| Record name | 4-(4-methylpiperidin-4-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


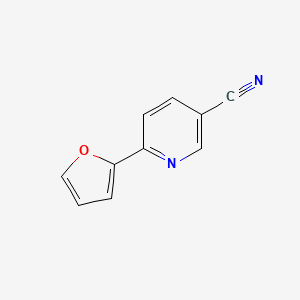
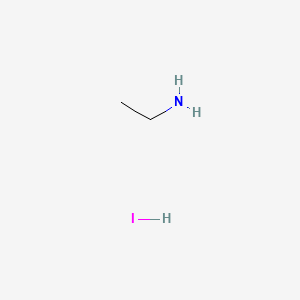
![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)
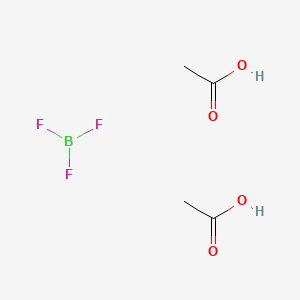
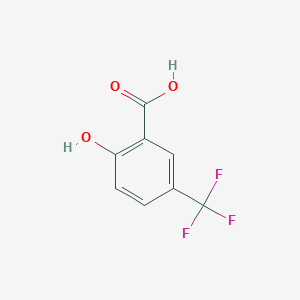
![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)


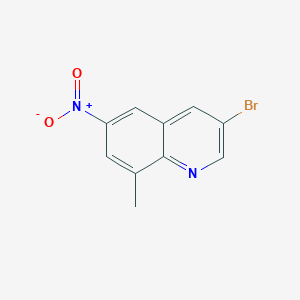
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)
